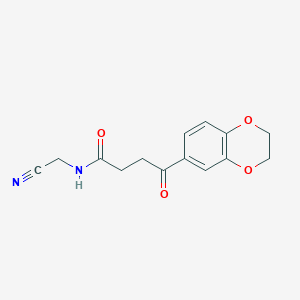![molecular formula C8H15Cl2N5O B2427674 3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094918-71-3](/img/structure/B2427674.png)
3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a chemical compound with the CAS Number: 2094918-71-3 . It has a molecular weight of 268.15 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound is part of a series of novel triazolo [4,3- a ]pyrazine derivatives that were synthesized and evaluated for in vitro antibacterial activity .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 268.15 .Scientific Research Applications
Antidiabetic Agents
The available data indicate that research in this direction is bearing fruit, having given rise to the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate . Sitagliptin is a dipeptidyl peptidase 4 (DPP-4) inhibitor that helps regulate blood sugar levels by enhancing insulin secretion and inhibiting glucagon release. Its mechanism of action makes it a valuable addition to diabetes management .
Neurokinin-3 Receptor Antagonists
Researchers have explored the potential of N-acyltriazolopiperazine derivatives as neurokinin-3 receptor antagonists. These compounds hold promise as therapeutics for sex hormone disorders. While further studies are needed, this avenue represents an exciting area of investigation .
Antitumor Effects
A 2-aminopyrimidine/triazolopiperazine hybrid molecule derived from this compound has demonstrated potent antitumor effects. Investigating its mechanism of action and potential clinical applications could lead to novel cancer therapies .
P2X7 Receptor Antagonists
Derivatives containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 have been identified as P2X7 receptor antagonists . These compounds show promise for treating pain or inflammatory diseases, including conditions like rheumatoid arthritis and neuropathic pain .
Antioxidant and Anti-inflammatory Properties
While not directly mentioned in the literature, the structural features of this compound suggest that it may possess antioxidant and anti-inflammatory properties. Further investigations are warranted to explore these potential therapeutic benefits .
Miscellaneous Applications
Although less explored, this compound’s unique structure may inspire further research in areas such as antidepressants, antipsychotics, antihistamines, and antifungal agents. Researchers should consider its potential in these diverse therapeutic contexts .
Mechanism of Action
Target of Action
Similar compounds in the triazolo[4,3-a]pyrazine class have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds in the triazolo[4,3-a]pyrazine class have been found to exhibit antiviral and antimicrobial activities , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
It’s known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .
Result of Action
Similar compounds in the triazolo[4,3-a]pyrazine class have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Safety and Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-7-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.2ClH/c1-12-4-5-13-6(2-3-9)10-11-7(13)8(12)14;;/h2-5,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIRLYPRRZCIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=NN=C2C1=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)
![1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2427601.png)




![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)
![8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2427612.png)
![2-{4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl}-N-(3-isopropoxypropyl)acetamide](/img/structure/B2427613.png)